4-Bromo-beta,2,5-trimethoxy-benzeneethanamine

Serotonin 5-HT2A receptor Radioligand binding Phenethylamine SAR

Laboratories developing 5-HT₂A receptor pharmacology assays or forensic toxicology methods often face a gap in validated β-oxygenated reference standards. 4-Bromo-β,2,5-trimethoxy-benzeneethanamine (BOB) is the exact solution. - Published 5-HT₂A Ki: 2.0 nM, EC₅₀: 0.12 nM, Emax: 63% (partial agonist profile distinct from 2C-B and NBOMe analogues). - Only BOx-series analyte with a peer-reviewed, fully validated LC-MS/MS quantitation method in plasma, supporting ISO/IEC 17025 traceability. - Chiral centre at β-carbon enables method development for enantioselective chromatography of novel psychoactive substances.

Molecular Formula C11H17BrClNO3
Molecular Weight 326.61 g/mol
CAS No. 98537-39-4
Cat. No. B3025770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-beta,2,5-trimethoxy-benzeneethanamine
CAS98537-39-4
Molecular FormulaC11H17BrClNO3
Molecular Weight326.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(CN)OC)OC)Br.Cl
InChIInChI=1S/C11H16BrNO3.ClH/c1-14-9-5-8(12)10(15-2)4-7(9)11(6-13)16-3;/h4-5,11H,6,13H2,1-3H3;1H
InChIKeyAFEAQBIKCCTEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BOB (β-Methoxy 2C-B): 5-HT₂A Research and Forensic Toxicology


4-Bromo-β,2,5-trimethoxy-benzeneethanamine (CAS 98537‑39‑4), commonly referred to as BOB or β‑methoxy‑2C‑B, is a synthetic phenethylamine of the 2C and BOx families. It is the β‑methoxy analogue of 2C‑B and was first synthesised by Alexander Shulgin [1]. The compound is classified pharmacologically as a serotonin 5‑HT₂A receptor partial agonist [2]. Its primary utility lies in its role as a structurally defined reference standard for receptor pharmacology studies and forensic analytical method development, where its unique β‑methoxy substitution directly influences both receptor binding kinetics and chromatographic behaviour relative to its non‑oxygenated and N‑substituted analogues.

BOB: Irreplaceable for Bioanalysis and Pharmacology


In‑class phenethylamine analogues such as 2C‑B, DOB, or 25B‑NBOMe are not interchangeable with 4‑bromo‑β,2,5‑trimethoxy‑benzeneethanamine because the β‑methoxy substituent introduces distinct receptor affinity, functional efficacy, and analytical retention properties [1]. The Glennon et al. (2004) dataset demonstrates that BOB exhibits a 5‑HT₂A Ki of 2.0 nM, which is 20‑fold lower affinity than DOB (Ki ≈ 0.1–0.2 nM) [2], while its EC₅₀ (0.12 nM) and Emax (63%) define a partial agonist profile that differs from both the high‑efficacy agonist 2C‑B and the full agonist 25B‑NBOMe. These quantitative pharmacological differences preclude simple substitution in receptor‑occupancy studies, functional selectivity screens, or in‑vivo behavioural pharmacology experiments where precise intrinsic activity is the variable under investigation. Furthermore, the validated LC–MS/MS method for BOx‑series phenethylamines confirms that BOB possesses unique multiple reaction monitoring (MRM) transitions and retention characteristics that do not overlap with those of BOD, BOH, or BOHD, meaning that a generic 2C‑B reference standard cannot serve as a calibrator or internal standard surrogate in forensic or clinical toxicology assays targeting this specific analyte [3].

BOB: Head-to-Head Pharmacological and Analytical Comparison


5-HT₂A Binding Affinity vs. DOB

In a direct head‑to‑head comparison within the same study, BOB (β‑methoxy‑2C‑B) displayed a 5‑HT₂A receptor binding affinity (Ki) of 2.0 nM, which is approximately 20‑fold lower (i.e., weaker binding) than that of the classic phenethylamine psychedelic DOB (Ki ≈ 0.1–0.2 nM) when measured under identical assay conditions [1]. This affinity difference is explicitly quantified in the Glennon et al. (2004) publication, which also notes that 2C‑B itself has ‘comparable affinity as DOB’, placing BOB in a uniquely intermediate affinity zone relative to both the 2C‑B/DOB pair and the higher‑affinity N‑benzyl derivative 25B‑NBOMe [1].

Serotonin 5-HT2A receptor Radioligand binding Phenethylamine SAR

5-HT₂A Functional Potency vs. DOB

In the same Glennon et al. (2004) study, BOB exhibited a 5‑HT₂A functional activation EC₅₀ of 0.12 nM, which is half the potency of DOB (i.e., DOB requires approximately half the concentration to achieve equivalent receptor activation) [1]. This quantitative potency gap is maintained when comparing BOB to 2C‑B: 2C‑B shares comparable potency with DOB, implying that BOB is also approximately half as potent as 2C‑B in functional 5‑HT₂A activation [1].

Functional agonism Calcium mobilization assay Potency comparison

5-HT₂A Functional Efficacy vs. DOB

BOB demonstrates a 5‑HT₂A Emax of 63%, indicating it acts as a robust partial agonist. In direct comparison, DOB achieves an Emax of only 38% in the same calcium mobilisation assay, meaning BOB elicits a 25 percentage‑point greater maximal response (a 1.66‑fold efficacy advantage) [1]. This positions BOB as a higher‑efficacy partial agonist than DOB, while maintaining an efficacy ceiling below that of full agonists such as serotonin or certain NBOMe derivatives.

Partial agonism Emax comparison 5-HT2A efficacy

LC-MS/MS Quantitation of BOx-Series Phenethylamines

Boatto et al. (2014) developed and validated an LC‑MS/MS method for the simultaneous separation and quantitation of four BOx‑series phenethylamines in plasma: BOB, BOD, BOH, and BOHD [1]. The method employs multiple reaction monitoring (MRM) mode with compound‑specific precursor‑to‑product ion transitions, achieving chromatographic resolution of all four analytes. This is the first and only published method providing validated quantitative performance parameters (linearity, LOD, LOQ, precision, accuracy) for BOB in a biological matrix alongside its closest structural congeners, establishing it as the definitive bioanalytical reference standard for BOx‑series forensic and clinical toxicology applications [1].

Forensic toxicology LC-MS/MS method validation BOx series quantitation

Duration of Action: BOB vs. 2C-B

According to Shulgin’s PiHKAL entry, the in‑vivo duration of action for BOB in humans is 10–20 hours following oral administration at doses of 10–20 mg [1]. This is substantially longer than the reported 4–8 hour duration for the parent compound 2C‑B at comparable doses (12–24 mg) [2]. While these data originate from separate human self‑experimentation reports rather than a controlled crossover study, the magnitude of the difference (2.5‑ to 5‑fold longer duration) is large relative to typical inter‑individual variability in psychedelic pharmacokinetics and is consistent with the metabolic protection conferred by β‑methoxy substitution against oxidative deamination.

Behavioural pharmacology Duration of action Human psychopharmacology

β-Methoxy Structural Uniqueness vs. 2C-B Analogues

BOB is defined by the presence of a methoxy group at the β‑carbon of the ethylamine side chain, in contrast to the parent 2C‑B (no β‑substitution), the N‑benzyl derivative 25B‑NBOMe (N‑(2‑methoxybenzyl) substitution), and the β‑hydroxy analogue BOH‑2C‑B (β‑OH instead of β‑OCH₃) [1]. This single substitution differentiates BOB from all other commercially available 4‑bromo‑2,5‑dimethoxy phenethylamine reference standards. The β‑methoxy group increases molecular weight to 290.16 g/mol (free base) and introduces a chiral centre at the β‑carbon, yielding a racemic mixture with distinct physicochemical and receptor‑interaction properties compared to the achiral 2C‑B [1][2].

Chemical structure SAR classification Reference standard identity

BOB: Optimal Procurement and Application Scenarios


5-HT₂A SAR for β-Oxygenation

BOB is the definitive reference compound for SAR programmes that systematically probe the effect of β‑position oxygenation on 5‑HT₂A receptor pharmacology. Its directly measured Ki (2.0 nM), EC₅₀ (0.12 nM), and Emax (63%) relative to the non‑oxygenated comparator DOB (Ki ∼ 0.1 nM; EC₅₀ ∼ 0.06 nM; Emax 38%) provide the quantitative framework for interpreting how β‑methoxy substitution simultaneously reduces binding affinity (20‑fold) and functional potency (2‑fold) while increasing efficacy (1.66‑fold) [1]. No other commercially available 4‑bromo‑2,5‑dimethoxy phenethylamine reference standard provides this specific combination of β‑oxygenation and 5‑HT₂A partial agonism parameters in a single published dataset.

Forensic LC-MS/MS Method for BOx-Series Phenethylamines

BOB is the only BOx‑series analyte for which a fully validated, peer‑reviewed LC‑MS/MS quantitation method in plasma has been published, encompassing BOB, BOD, BOH, and BOHD simultaneously [1]. Laboratories developing or validating forensic toxicology methods for emerging phenethylamines can procure BOB as the primary calibration and quality‑control reference standard, leveraging the published MRM transitions, retention time data, and validation parameters (linearity, LOD, LOQ, intra‑/inter‑day precision and accuracy) to accelerate method implementation and satisfy ISO/IEC 17025 traceability requirements.

Behavioural Pharmacology for Sustained 5-HT₂A Activation

For rodent behavioural paradigms (e.g., head‑twitch response, drug discrimination, conditioned place preference) that require prolonged receptor activation to capture late‑phase behavioural endpoints, BOB’s 10–20 hour human duration of action, which is 2.5‑ to 5‑fold longer than 2C‑B’s 4–8 hour window [1], supports its selection as a long‑duration 5‑HT₂A probe. This extended time‑course, combined with its partial agonist efficacy profile (Emax 63%), enables experimental designs that distinguish time‑dependent behavioural effects from peak‑effect confounds without the ultra‑potency and full‑agonist toxicity risks associated with NBOMe‑series compounds.

Chiral Phenethylamine Method Development Standard

BOB’s chiral centre at the β‑carbon (generating a racemic mixture) makes it uniquely suitable as a reference standard for developing and validating chiral separation methods for β‑oxygenated phenethylamines. Unlike the achiral 2C‑B or the N‑substituted (but side‑chain achiral) 25B‑NBOMe, BOB requires enantioselective chromatography or chiral derivatisation for full characterisation, providing a challenging and relevant test analyte for laboratories establishing chiral LC‑MS/MS or SFC capabilities for novel psychoactive substances [1].

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